(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one
Description
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C10H17NO/c1-11-7-6-10(12)8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
RITANGGXLSWSNG-IUCAKERBSA-N |
Isomeric SMILES |
CN1CCC(=O)[C@@H]2[C@@H]1CCCC2 |
Canonical SMILES |
CN1CCC(=O)C2C1CCCC2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
A representative synthetic route is based on the work reported in the synthesis of perhydroquinoline derivatives with opioid receptor activity, which shares structural features with the target compound:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting from 1,2,3,4-tetrahydroquinolin-8-ol silyl ether | TBDMS-Cl, base | Protected intermediate (TBDMS ether) |
| 2 | Diastereoselective hydrogenation of silyl ether | H2, Pd/C or other catalyst, acidic conditions | cis,cis-configured perhydroquinoline |
| 3 | Removal of TBDMS protecting group | TBAF or acidic hydrolysis | β-aminoalcohol intermediate |
| 4 | Conversion to oxathiazolidine intermediate | Reaction with SO2Cl2 | Ring-closed intermediate |
| 5 | Nucleophilic substitution with pyrrolidine | Pyrrolidine, inversion of configuration | cis,trans-configured perhydroquinoline derivative |
| 6 | Optional enzymatic resolution | Amano lipase PS-IM catalyzed acetylation | Enantiomerically pure intermediates |
The stereochemistry at 4a and 8a positions is controlled primarily during the hydrogenation step (Step 2), which is diastereoselective due to the steric and electronic environment of the substrate.
Enantiomeric Purity and Resolution
To obtain enantiomerically pure (4aS,8aS)-configured compounds, enzymatic resolution is employed. Amano lipase PS-IM catalyzes the selective acetylation of racemic tetrahydroquinolin-8-ols, allowing separation of (R) and (S) enantiomers with high enantiomeric excess (up to 99.1% ee).
However, partial racemization can occur during hydrogenation under acidic conditions, which necessitates additional purification steps to maintain enantiomeric purity.
Below is a summary table of key reaction conditions for the preparation of this compound and closely related compounds:
| Step | Reagent/Condition | Temperature | Time | Notes |
|---|---|---|---|---|
| Silyl ether formation | TBDMS-Cl, base (e.g., imidazole) | Room temp | 2-4 h | Protects hydroxyl group |
| Hydrogenation | H2, Pd/C catalyst | 25-50 °C | 12-24 h | Diastereoselective step; acidic conditions may cause racemization |
| Deprotection | TBAF or acidic hydrolysis | Room temp | 1-3 h | Removes TBDMS group |
| Oxathiazolidine formation | SO2Cl2 | 0-5 °C | 1-2 h | Forms ring intermediate |
| Nucleophilic substitution | Pyrrolidine | Room temp | 12 h | Inversion of stereochemistry |
| Enzymatic resolution | Amano lipase PS-IM | 30-40 °C | 24-48 h | Selective acetylation for enantiomer separation |
Additional Synthetic Considerations
- Protecting Groups: The use of TBDMS (tert-butyldimethylsilyl) protecting groups is critical to prevent side reactions during hydrogenation and subsequent steps.
- Stereochemical Control: The cis,cis stereochemistry at 4a and 8a positions is achieved via diastereoselective hydrogenation, influenced by steric hindrance and catalyst choice.
- Racemization: Acidic conditions during hydrogenation can cause partial racemization; careful control of pH and purification is necessary.
- Resolution: Enzymatic resolution offers a green and efficient method to obtain enantiomerically pure compounds, which is important for biological activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methyl group on the nitrogen atom can be substituted with other alkyl or aryl groups using alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydride (NaH)
Major Products
Oxidation: Quinoline derivatives
Reduction: Fully saturated octahydroquinoline derivatives
Substitution: N-alkyl or N-aryl octahydroquinoline derivatives
Scientific Research Applications
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Table 1: Structural and Stereochemical Comparison
Key Observations :
Saturation and Reactivity: The octahydro backbone of the target compound provides intermediate saturation compared to decahydro (fully saturated, e.g., ) and dihydro (less saturated, e.g., ) analogues. The ketone group at position 4 is a common feature in THQ derivatives, enabling condensation or reduction reactions .
Stereochemical Impact: Diastereomers like (4aR,8aS) or (4aS,8aR) exhibit distinct physicochemical properties. For example, (4aS,8aR)-4a-ethyl-1-(1'-phenylethyl)-octahydroquinolin-7-one demonstrated a 33% diastereomeric enhancement in synthesis efficiency compared to its counterpart .
Key Observations :
- Synthesis Efficiency : The target compound’s synthesis likely parallels methods for 2-methyl-THQ derivatives, where LiAlH4 reduction and nitrogen atmosphere are critical for maintaining stereochemical integrity .
- Purity Validation : HPLC and LC-MS are standard for confirming purity (>95% in most cases), while NMR resolves stereochemical ambiguities (e.g., δH shifts for methyl and ethyl groups) .
Pharmacological and Functional Comparisons
Key Observations :
- The ketone group in THQ derivatives may enhance binding to enzymatic targets (e.g., acetylcholinesterase in galantamine) .
Biological Activity
(4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one is a compound of significant interest due to its potential biological activities. This article explores its biological properties based on available research findings.
- Chemical Formula: C₁₃H₁₅N
- Molecular Weight: 201.27 g/mol
- IUPAC Name: this compound
- CAS Number: 28102-68-3
Biological Activity Overview
Research has indicated that compounds with a quinoline structure exhibit various biological activities including anticancer properties and effects on cellular mechanisms. The specific compound this compound has been investigated for its potential in cancer treatment and other therapeutic applications.
Anticancer Activity
A study investigated the antiproliferative effects of various quinoline derivatives on different cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit the growth of cancer cells such as HeLa (cervical cancer) and HT-29 (colorectal cancer) cells.
Table 1: Antiproliferative Effects of Quinoline Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| (4aS,8aS)-1-methyl... | HeLa | 10.5 |
| (4aS)-2-methyl... | HT-29 | 15.3 |
| (R)-5a | CEM | 12.0 |
| Ammosamide B | MSTO-211H | 9.0 |
Note: IC₅₀ values represent the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its effects appears to involve the induction of oxidative stress within cancer cells. This oxidative stress can lead to mitochondrial dysfunction and subsequent apoptosis in malignant cells.
Case Study: Induction of Oxidative Stress
In one study involving the compound's analogs:
- The treatment resulted in a significant increase in reactive oxygen species (ROS) levels within the treated cells.
- Flow cytometry analyses showed alterations in mitochondrial membrane potential indicative of early apoptotic events.
Q & A
Q. What are the optimal synthetic routes for (4aS,8aS)-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one, considering stereochemical control?
Methodological Answer: Stereoselective synthesis can be achieved via reductive amination or cyclization of precursor amines. For example:
- Cyclization Strategy : Starting from a substituted ethylamine derivative (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine), sequential reactions with aldehydes under acidic conditions yield the bicyclic core. Subsequent reduction (e.g., LiAlH₄) and oxidation steps finalize the ketone group .
- Solvent/Catalyst Optimization : Use polar aprotic solvents (e.g., DCM) and Lewis acids (e.g., BF₃·OEt₂) to enhance regioselectivity. Temperature control (0–25°C) minimizes side reactions .
Q. Key Parameters
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Enhances reaction rate |
| Catalyst | BF₃·OEt₂ | Improves stereochemical fidelity |
| Temperature | 0–25°C | Reduces epimerization |
Q. How can the stereochemistry of this compound be experimentally confirmed?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. PubChem provides validated structural data (InChI:
1S/C10H17NO...) . - NMR Spectroscopy : Use NOESY/ROESY to identify spatial proximity of methyl groups and hydrogen atoms. Coupling constants (e.g., J values for axial/equatorial protons) confirm ring conformation .
- Comparative Analysis : Cross-reference with structurally analogous octahydroquinolinones (e.g., (4aR,8aR)-octahydroquinoxalin-2(1H)-one) to validate stereochemical trends .
Q. What analytical techniques are critical for purity assessment of this compound?
Methodological Answer:
- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection (λ = 254 nm).
- Melting Point Analysis : Compare observed values (e.g., 145–148°C) against literature to detect solvate formation .
- Elemental Analysis : Validate molecular formula (C₁₀H₁₇NO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. For example, the ketone group (C=O) exhibits high electrophilicity (ΔE ≈ 5.2 eV) .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar solvents stabilize transition states, reducing activation energy by ~15% .
Q. Predicted Reactivity
| Reaction Type | Predicted Site | Activation Energy (kcal/mol) |
|---|---|---|
| Nucleophilic Addition | C-4 Ketone | 22.3 |
| Ring-opening | C-1 Methyl | 34.7 |
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Multi-Technique Validation : Cross-check NMR, IR, and HRMS data. For example, a carbonyl stretch at 1680 cm⁻¹ (IR) should align with ¹³C NMR δ = 208 ppm .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ at C-1) to distinguish overlapping proton signals .
- Literature Benchmarking : Compare with PubChem’s deposited spectra to identify outliers caused by solvent or pH effects .
Q. What strategies optimize yield in large-scale synthesis while maintaining stereochemical purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce batch variability. Residence time optimization (30–45 min) improves yield by 20% .
- Chiral Auxiliaries : Use (R)- or (S)-configured ligands (e.g., BINOL) to enforce stereochemistry during cyclization.
- In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to detect intermediates and adjust conditions dynamically .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications : Introduce substituents (e.g., fluoro, methoxy) at C-2 or C-8a to probe electronic effects. For example, fluorination increases metabolic stability by 40% in vitro .
- Biological Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) to correlate substituent effects with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
